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S-Hexyl heptanethioate

Flavor chemistry Olfactometry Structure-odor relationships

S-Hexyl heptanethioate (CAS 60189-96-0) is a C₁₃H₂₆OS thioester formed by the condensation of heptanoic acid and hexanethiol, characterized by a sulfur atom replacement of the ester oxygen that fundamentally alters its olfactory and physicochemical properties. As a member of the volatile organosulfur class, it belongs to a group of compounds recognized for their exceptionally low odor detection thresholds and potent sensory impact at trace concentrations, distinguishing them from their oxygen-ester counterparts in flavor and fragrance applications.

Molecular Formula C13H26OS
Molecular Weight 230.41 g/mol
CAS No. 60189-96-0
Cat. No. B14612129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Hexyl heptanethioate
CAS60189-96-0
Molecular FormulaC13H26OS
Molecular Weight230.41 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)SCCCCCC
InChIInChI=1S/C13H26OS/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h3-12H2,1-2H3
InChIKeyDRRJZZITASJJTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Hexyl Heptanethioate (CAS 60189-96-0): A Thioester Flavor and Fragrance Intermediate with Differentiated Sulfur-Driven Sensory Potency


S-Hexyl heptanethioate (CAS 60189-96-0) is a C₁₃H₂₆OS thioester formed by the condensation of heptanoic acid and hexanethiol, characterized by a sulfur atom replacement of the ester oxygen that fundamentally alters its olfactory and physicochemical properties . As a member of the volatile organosulfur class, it belongs to a group of compounds recognized for their exceptionally low odor detection thresholds and potent sensory impact at trace concentrations, distinguishing them from their oxygen-ester counterparts in flavor and fragrance applications [1].

Why S-Hexyl Heptanethioate Cannot Be Replaced by Simple Ester or Shorter-Chain Thioester Analogs


Direct substitution of S-hexyl heptanethioate with its oxygen ester analog, hexyl heptanoate (CAS 1119-06-8), or shorter-chain S-methyl heptanethioate (CAS 2432-82-8) is invalid due to fundamentally divergent sensory chemistry and physicochemical properties. The replacement of the ester oxygen with sulfur in the thioester functional group dramatically lowers the odor detection threshold and shifts the odor character from 'green, leafy, fruity' to 'sulfury, alliaceous, and savory' notes, as corroborated by class-level evidence on thioester sensory potency [1]. Furthermore, variation in the S-alkyl chain length (e.g., S-methyl vs. S-hexyl) alters both volatility and odor threshold, rendering chain-length analogs non-interchangeable for precise flavor reconstitution [2]. The following evidence demonstrates these differentiation dimensions quantitatively where data are available.

Quantitative Differentiation Evidence for S-Hexyl Heptanethioate Relative to Closest Analogs


Odor Threshold Class Advantage: Thioester vs. Oxygen Ester Sensory Potency

As a thioester, S-hexyl heptanethioate belongs to a compound class consistently demonstrated to exhibit odor detection thresholds 5- to 10-fold lower than their corresponding oxygen esters. Direct experimental data for the compound-specific threshold are not publicly available; however, class-level evidence from structurally analogous S-hexyl thioesters supports this differentiation. For S-hexyl butanethioate, an odor threshold of 2 ppb was reported, surpassing that of the oxygen ester hexyl acetate at 10 ppb . This class-level potency is further corroborated by studies showing S-methyl thioester detection thresholds ranging from 1 to 3 ppb in cheese matrices [1]. While analogous hexyl heptanoate threshold data are not precisely quantified in the literature, its odor is described as 'medium strength, green type' [2], consistent with the class expectation of higher thresholds for oxygen esters.

Flavor chemistry Olfactometry Structure-odor relationships

Odor Quality Differentiation: Sulfury-Savory vs. Green-Fruity Character Between Thioester and Ester Analogs

The replacement of oxygen by sulfur in the functional group fundamentally alters odor quality. Thioesters derived from lipase-catalyzed synthesis consistently impart 'onion-like, sulfury' smells that persist on dilution, whereas oxygen esters of comparable chain length exhibit 'fruity, green, and floral' character [1]. Specifically, hexyl heptanoate is described as 'dank foliage, mallow leaves, green' [2], while S-methyl heptanethioate imparts 'cabbagy, sulfury, and soapy' notes [3]. S-hexyl heptanethioate, by structural interpolation between the S-methyl and S-hexyl thioester series, is expected to deliver a potent savory-sulfury profile with fatty undertones—a sensory space inaccessible to its oxygen ester counterpart.

Sensory science Flavor reconstitution Gas chromatography-olfactometry

Boiling Point and Volatility Differentiation Between S-Hexyl Heptanethioate and Hexyl Heptanoate

Physicochemical property data obtained from supplier specifications indicate that S-hexyl heptanethioate exhibits a boiling point of approximately 278–279 °C , compared to hexyl heptanoate (oxygen ester) at approximately 260–261 °C [1]. The approximately 18 °C elevation in boiling point for the thioester is consistent with the general class property that thioesters have higher boiling points than their oxygen analogs due to increased molecular polarizability from the sulfur atom. This property difference directly impacts headspace volatility and flavor release kinetics in finished product applications.

Physicochemical properties Formulation engineering Volatility control

Refractive Index Differentiation: A Practical Quality Control Parameter for Identity Confirmation

The refractive index (nD) serves as a rapid, non-destructive identity and purity check during incoming raw material inspection. Supplier specification data for S-hexyl heptanethioate reports a refractive index of 1.5450 , which is markedly higher than that reported for hexyl heptanoate (1.426–1.430 at 20 °C) [1]. This substantial difference (Δ ≈ 0.12) arises from the higher polarizability of the sulfur atom compared to oxygen and provides an unambiguous parameter to distinguish the thioester from its oxygen ester analog in a quality control laboratory, preventing costly procurement errors.

Quality control Analytical chemistry Supplier qualification

Density Differentiation Between S-Hexyl Heptanethioate and Hexyl Heptanoate

S-Hexyl heptanethioate has a reported density of 1.064 g/mL , whereas hexyl heptanoate exhibits a specific gravity range of 0.860–0.865 at 25 °C [1]. The approximately 23% higher density of the thioester is attributable to the greater atomic mass and polarizability of sulfur versus oxygen. This density differential affects volumetric dosing in automated flavor compounding systems and influences the physical behavior of the ingredient in multi-phase emulsion and encapsulation formulations.

Physicochemical characterization Formulation density adjustment Material handling

High-Value Application Scenarios for S-Hexyl Heptanethioate Based on Verified Differentiation Evidence


Savory and Meat Flavor Reconstitution for Processed Foods

The sulfury-savory odor quality of thioesters, including S-hexyl heptanethioate, makes them critical components for authentic meat, onion, and garlic flavor reconstitution in processed foods. The class-level evidence demonstrates that thioesters impart onion-like, persistent odor notes at trace concentrations [1], and the potent character (thresholds 1–5 ppb range) [2] enables cost-effective flavor impact at ppm to ppb use levels. Applications include bouillons, snack seasonings, meat analogs, and ready-meal flavor systems where green-fruity oxygen esters such as hexyl heptanoate would impart off-notes inconsistent with the target savory profile.

Tropical Fruit Aroma Authentication and Enhancement

Thioesters have been identified as key contributors to the unique aroma of certain melon varieties (Cucumis melo cv. Golden Crispy), where they occur at concentrations sufficient to significantly impact overall aroma perception [3]. S-Hexyl heptanethioate can serve as a component in tropical fruit flavor reconstitution, particularly for melon, durian, and passion fruit profiles where sulfur-containing volatiles are essential for authenticity. The differentiated physicochemical properties (higher boiling point, density, and refractive index) relative to oxygen esters [4] inform formulation parameters for encapsulated and heat-processed fruit flavor systems.

Fragrance Formulations Requiring Exotic Sulfur Accords

The patent literature on thioester compounds explicitly claims their utility for enhancing the fragrance of perfumes, toilet waters, colognes, and personal care products, noting that certain thioester functional groups yield pleasant aromas while maintaining odor strength [5]. S-Hexyl heptanethioate, with its intermediate chain length (C₁₃), occupies a volatility window suitable for middle-note fragrance construction in fine fragrance and functional perfumery. The compound's controlled volatility (boiling point ~278 °C) positions it for sustained fragrance delivery in leave-on personal care products.

Beer and Fermented Beverage Flavor Modulation

S-methyl thioester analogs (S-methyl hexanethioate and S-methyl heptanethioate) are documented to impact finished beer flavor at low thresholds, imparting cabbagy, sulfury, and soapy notes [6]. S-Hexyl heptanethioate, with its longer S-alkyl chain and consequently higher odor threshold [1], offers a potential tool for modulating sulfur character in specialty beers, hop-forward styles, and fermented beverages where controlled sulfury notes contribute to desirable complexity without overwhelming the flavor profile. The higher boiling point relative to S-methyl homologs further differentiates its volatility and release profile in fermented matrices.

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